molecular formula C17H24N2O2 B11838284 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline CAS No. 89246-98-0

5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline

Cat. No.: B11838284
CAS No.: 89246-98-0
M. Wt: 288.4 g/mol
InChI Key: CBCAYUFYANHOKH-UHFFFAOYSA-N
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Description

5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often found in natural alkaloids. This particular compound features a unique structure with a hexyloxy group and a tetrahydroisoxazolo ring fused to an isoquinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline can be achieved through several methods:

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to achieve high yields and purity . These methods are designed to be environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

89246-98-0

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

5-hexoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline

InChI

InChI=1S/C17H24N2O2/c1-3-4-5-8-11-20-16-14-10-7-6-9-13(14)15-12(2)19-21-17(15)18-16/h3-11H2,1-2H3

InChI Key

CBCAYUFYANHOKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3

Origin of Product

United States

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